molecular formula C10H15NO3 B12887799 tert-Butyl (furan-3-ylmethyl)carbamate

tert-Butyl (furan-3-ylmethyl)carbamate

Cat. No.: B12887799
M. Wt: 197.23 g/mol
InChI Key: IRUMQDSNZYYNJI-UHFFFAOYSA-N
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Description

tert-Butyl (furan-3-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (furan-3-ylmethyl)carbamate can be synthesized through the reaction of furan-3-ylmethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, forming the isocyanate derivative, which is then trapped by an amine to give the carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (furan-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (furan-3-ylmethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (furan-3-ylmethyl)carbamate involves the stabilization of the amine group through the formation of a carbamate. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (furan-3-ylmethyl)carbamate is unique due to the presence of the furan ring, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(furan-3-ylmethyl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-6-8-4-5-13-7-8/h4-5,7H,6H2,1-3H3,(H,11,12)

InChI Key

IRUMQDSNZYYNJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=COC=C1

Origin of Product

United States

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